N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-3-10-25-18(22)15(20(27)23-14-6-4-5-7-14)11-16-19(25)24-17-9-8-13(2)12-26(17)21(16)28/h8-9,11-12,14,22H,3-7,10H2,1-2H3,(H,23,27) |
InChI Key |
OPNJQCPNEBZGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[840The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)methyl)-1H-pyrazol-1-yl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique triazatricyclo ring system and the specific arrangement of functional groups
Biological Activity
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by a triazatricyclo framework and several functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 365.4 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Compounds in the triazole family have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives have been noted for their ability to inhibit inflammatory pathways.
- Antimicrobial Effects : Certain analogs demonstrate efficacy against bacterial and fungal strains.
The biological activity of N-cyclopentyl-6-imino compounds can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interaction with various receptors could lead to downstream effects that modulate cellular responses.
Cytotoxicity Assays
Recent studies have evaluated the cytotoxic effects of triazole derivatives on cancer cell lines. For instance:
| Compound | IC50 (nM) HeLa | IC50 (nM) A549 | IC50 (nM) SK MES1 |
|---|---|---|---|
| N-cyclopentyl derivative | 70.7 ± 3.1 | 73.7 ± 20.5 | 39.2 ± 14.2 |
| Paclitaxel | 18.9 ± 1.7 | 13.2 ± 3.1 | 13.5 ± 3.2 |
These results indicate that the compound exhibits moderate cytotoxicity compared to established chemotherapeutics like paclitaxel .
In Vivo Studies
Animal models have been used to assess the compound's efficacy in tumor reduction:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor size reduction was observed at higher doses (10 mg/kg), suggesting potential for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
